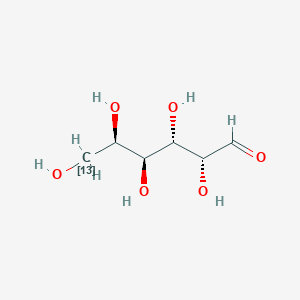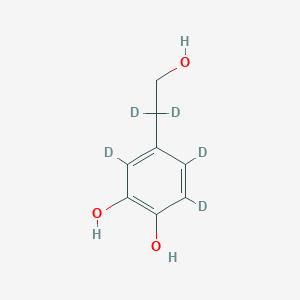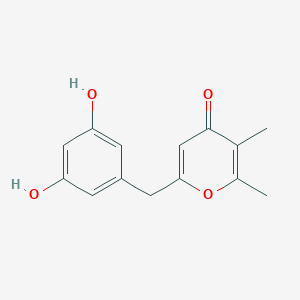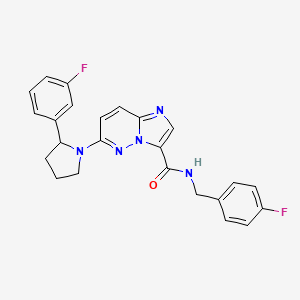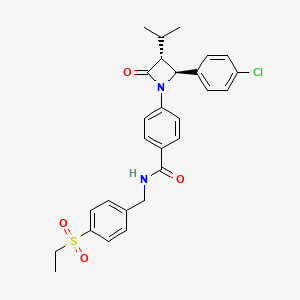![molecular formula C30H33N3 B12408932 N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline is an organic compound characterized by its complex structure, which includes multiple aniline groups attached to a trimethylphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(anilinomethyl)-2,4,6-trimethylbenzyl chloride with aniline under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline groups can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Bromine, nitric acid, sulfuric acid, acetic acid as solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved include the inhibition of key signaling molecules and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)aniline: Used as a monodentate transient directing group in palladium-catalyzed reactions.
Uniqueness
N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline stands out due to its multiple aniline groups and trimethylphenyl core, which confer unique reactivity and stability
特性
分子式 |
C30H33N3 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline |
InChI |
InChI=1S/C30H33N3/c1-22-28(19-31-25-13-7-4-8-14-25)23(2)30(21-33-27-17-11-6-12-18-27)24(3)29(22)20-32-26-15-9-5-10-16-26/h4-18,31-33H,19-21H2,1-3H3 |
InChIキー |
AKBFUAPLAQSPMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1CNC2=CC=CC=C2)C)CNC3=CC=CC=C3)C)CNC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


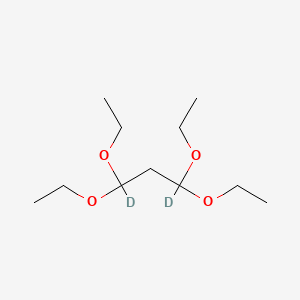

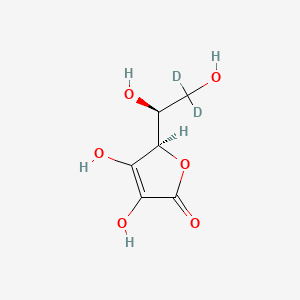

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
